Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride
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Overview
Description
“Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2243507-92-6 . It has a molecular weight of 247.75 . The compound is in the form of a powder and is stored at room temperature . It is known to be an intermediate of Clopidogrel and Prasugrel .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO2S.ClH/c1-13-10(12)9-5-7-6-11-4-2-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H
. This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom in the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.75 .Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds demonstrates significant interest in the synthesis and structural analysis of benzazepine derivatives, which share core structural similarities with Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride. For instance, Guerrero et al. (2014) explored the hydrogen-bonded assembly in benzazepine carboxylic acid derivatives, highlighting the diverse dimensional crystal structures and the importance of hydrogen bonding in the molecular assembly of such compounds (Guerrero et al., 2014). This research underlines the intricate molecular interactions and the potential for developing structurally complex molecules with unique properties.
Methodological Advancements in Synthesis
Vaid et al. (2014) developed a high-yielding synthesis for a closely related compound, demonstrating the methodological advancements in the synthesis of complex benzazepine structures. This synthesis involved multiple steps, including N-alkylation and carbamoylation, leading to the efficient production of benzazepine derivatives (Vaid et al., 2014). Such methodologies could be adapted for the synthesis of this compound, providing a pathway for its application in various research fields.
Chemical Reactivity and Ring Expansion Techniques
Frehel et al. (1985) described novel syntheses for thieno[2,3-d]azepine, involving ring expansion techniques from related compounds. This research provides insight into the chemical reactivity and potential synthetic routes for derivatives of thieno[3,2-c]azepine, suggesting methods that could be applicable to the compound (Frehel et al., 1985).
Potential Antineoplastic Applications
Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, indicating the interest in azepine derivatives for therapeutic applications. Although the preliminary biological data did not indicate significant activity, this research opens the door to further exploration of similar compounds for potential medical applications (Koebel et al., 1975).
Safety and Hazards
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-7-6-11-4-2-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXALWAWIWPXWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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